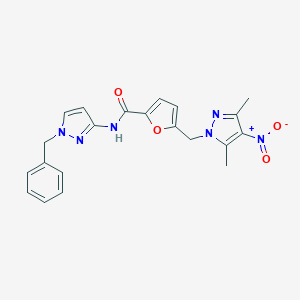
N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furamide is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological agent. This compound is a furan derivative that contains pyrazole and nitro groups, which are known to have biological activity.
Mecanismo De Acción
The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways in cells. In the study by Li et al. (2016), it was found that this compound inhibited the activation of the PI3K/Akt/mTOR signaling pathway in human hepatocellular carcinoma cells. In the study by Xu et al. (2018), it was found that this compound activated the Nrf2/ARE signaling pathway in rat brain tissue.
Biochemical and Physiological Effects:
N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furamide has been reported to have various biochemical and physiological effects. In the study by Li et al. (2016), this compound was found to induce apoptosis and cell cycle arrest in human hepatocellular carcinoma cells. In the study by Xu et al. (2018), this compound was found to reduce oxidative stress and inflammation in rat brain tissue. These effects suggest that this compound has potential as a therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furamide in lab experiments is its potential as a pharmacological agent. This compound has been reported to have various biological activities, which make it a promising candidate for drug development. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furamide. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, future research could focus on developing more efficient synthesis methods for this compound to increase its availability for lab experiments and drug development.
In conclusion, N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furamide is a synthetic compound that has potential as a pharmacological agent. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furamide involves the reaction of 1-benzyl-3-(4-nitro-3,5-dimethyl-1H-pyrazol-1-yl)pyrazole with furan-2-carboxylic acid chloride in the presence of triethylamine. The reaction yields N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furamide as a yellow solid. This synthesis method has been reported in a scientific paper by Li et al. (2016).
Aplicaciones Científicas De Investigación
N-(1-benzyl-1H-pyrazol-3-yl)-5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furamide has been studied for its potential as a pharmacological agent. It has been reported to have antioxidant, anti-inflammatory, and anticancer properties. In a study by Li et al. (2016), this compound was found to inhibit the proliferation of human hepatocellular carcinoma cells. In another study by Xu et al. (2018), this compound was found to have neuroprotective effects in a rat model of cerebral ischemia/reperfusion injury.
Propiedades
Fórmula molecular |
C21H20N6O4 |
|---|---|
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
N-(1-benzylpyrazol-3-yl)-5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N6O4/c1-14-20(27(29)30)15(2)26(23-14)13-17-8-9-18(31-17)21(28)22-19-10-11-25(24-19)12-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,22,24,28) |
Clave InChI |
YLOIJOXJIBMKOS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4)C)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279717.png)
![2-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B279720.png)
![2-[1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B279721.png)
![4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B279722.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B279728.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-propylacetamide](/img/structure/B279729.png)


![N-[(5-chloro-1H-indol-2-yl)methyl]-4-nitro-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279732.png)
![Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279733.png)
![2,5-dimethyl-4-nitro-N-[4-(1-pyrazolylmethyl)phenyl]-3-pyrazolecarboxamide](/img/structure/B279735.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B279736.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279738.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279740.png)